molecular formula C12H10BrN B8218824 2-(4-Bromophenyl)-5-methylpyridine

2-(4-Bromophenyl)-5-methylpyridine

Cat. No.: B8218824
M. Wt: 248.12 g/mol
InChI Key: LDRHTDGHYORUMG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-methylpyridine is a useful research compound. Its molecular formula is C12H10BrN and its molecular weight is 248.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRHTDGHYORUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Framework and Research Significance of 2 4 Bromophenyl 5 Methylpyridine

Overview of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C5H5N, and its derivatives are fundamental scaffolds in organic chemistry. globalresearchonline.net The presence of a nitrogen atom in the ring imparts distinct properties compared to its carbocyclic analog, benzene. globalresearchonline.net Pyridine derivatives are ubiquitous in nature, found in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov

In advanced chemical research, pyridine-containing compounds are of immense interest due to their diverse applications. nih.govnumberanalytics.com They serve as crucial components in the development of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comyufengchemicals.com The pyridine nucleus can enhance the water solubility of molecules, a desirable trait in drug design. nih.govresearchgate.net Furthermore, pyridine derivatives are extensively used as ligands in organometallic chemistry and asymmetric catalysis, facilitating the synthesis of complex chiral molecules. nih.govnumberanalytics.com The adaptability of the pyridine ring allows for various chemical modifications, making it a versatile building block for creating novel compounds with tailored properties. researchgate.net

Importance of Brominated Aromatic Systems in Synthetic Transformations

Brominated aromatic compounds, or aryl bromides, are highly valuable intermediates in organic synthesis. nih.gov The bromine atom is an excellent leaving group in a variety of cross-coupling reactions, making aryl bromides key precursors for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org This reactivity is harnessed in powerful synthetic methods like the Suzuki-Miyaura, Stille, and Negishi couplings, which are cornerstones of modern synthetic chemistry. nih.govlibretexts.org

The introduction of bromine onto an aromatic ring, a process known as bromination, is a critical transformation. acs.orgyoutube.com Electrophilic aromatic bromination is a common method to achieve this, though it can sometimes lead to a mixture of isomers. nih.govwku.edu The development of regioselective bromination methods is therefore an active area of research to ensure the desired isomer is produced. nih.govwku.edu The versatility of organobromine compounds makes them indispensable building blocks for producing a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials for the electronics industry. nih.govnih.gov

Strategic Positioning of 2-(4-Bromophenyl)-5-methylpyridine in Current Chemical Innovation

This dual functionality makes this compound a valuable building block in several areas of chemical innovation:

Medicinal Chemistry: The core structure of this compound is found in molecules with potential biological activity. For instance, it is a precursor to compounds that have been investigated as endothelin receptor antagonists. nih.gov The ability to use the bromo-substituent to introduce a wide variety of other functional groups via cross-coupling reactions allows for the rapid generation of libraries of new compounds for drug discovery programs. nih.govresearchgate.netmdpi.com

Materials Science: The rigid, aromatic structure of this compound makes it a candidate for incorporation into organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and other electronic materials. ossila.com The bromine atom allows for the molecule to be "stitched" into larger polymeric or macromolecular structures with tailored photophysical properties. The related compound, 2-(2,4-difluorophenyl)-5-methylpyridine, is used as a cyclometalating ligand to form complexes for applications in OLEDs and photocatalysis. ossila.com

Synthetic Methodology: The reactivity of this compound in reactions like the Suzuki-Miyaura coupling makes it a useful substrate for developing and optimizing new catalytic systems. nih.govnih.gov Researchers can use this and similar molecules to test the efficiency and scope of new catalysts and reaction conditions.

The synthesis of this compound itself can be achieved through various synthetic routes, often involving the coupling of a brominated phenyl precursor with a suitable pyridine derivative.

Computational Chemistry and Quantum Mechanical Analysis of 2 4 Bromophenyl 5 Methylpyridine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance between computational cost and accuracy, especially for medium to large molecular systems. researchgate.net Methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), are widely used to predict molecular structures, vibrational frequencies, and various electronic properties with reasonable accuracy. researchgate.netacs.orgnih.govreddit.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 2-(4-Bromophenyl)-5-methylpyridine, this involves calculating the total electronic energy at various conformations to find the structure with the minimum potential energy. scispace.comindexcopernicus.com A key parameter in bi-aryl systems like this is the dihedral angle between the phenyl and pyridine (B92270) rings.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. aimspress.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions. materialsciencejournal.org

In this compound, the HOMO is expected to be localized primarily on the more electron-rich 5-methylpyridine ring, while the LUMO would likely have significant contributions from the electron-withdrawing 4-bromophenyl ring. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation. For a related compound, (RS)-(4-bromophenyl)(pyridine-2yl)methanol, the HOMO-LUMO gap calculated at the B3LYP level was found to be 5.302 eV, indicating significant stability. scispace.com A similar range would be anticipated for the title compound.

Table 1: Conceptual Frontier Molecular Orbitals and Energy Gap

Parameter Description Implication for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital; associated with the capacity to donate electrons. Expected to be relatively high due to the electron-donating methylpyridine ring.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; associated with the capacity to accept electrons. Expected to be lowered by the electron-withdrawing bromophenyl ring.

| ΔE (Gap) | ELUMO - EHOMO; indicates kinetic stability and chemical reactivity. | A moderately large gap is expected, signifying a stable molecule but one capable of undergoing electronic transitions. |

A Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map displays different potential values on the electron density surface, typically color-coded:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, are electron-poor, and are prone to nucleophilic attack.

Green regions represent neutral or weakly polarized areas.

For this compound, the MESP map would likely show a region of negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for electrophilic attack or hydrogen bonding. ajchem-a.com Conversely, positive potential (blue) might be observed around the hydrogen atoms and the region near the electron-withdrawing bromine atom. scispace.comajchem-a.com This analysis provides a more intuitive picture of reactivity than orbital analysis alone.

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify a molecule's stability and reactivity. materialsciencejournal.org These descriptors, derived from conceptual DFT, provide a quantitative basis for understanding chemical behavior.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. Calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). researchgate.net

For this compound, the presence of both electron-donating (methyl) and electron-withdrawing (bromine) groups would result in moderate values for these descriptors, classifying it as a moderately reactive and stable compound.

Quantum Chemical Parameters for Understanding Structure-Property Relationships

Quantum chemical calculations provide a bridge between the electronic structure of a molecule and its macroscopic properties. nih.gov For this compound, parameters like the dipole moment, polarizability, and hyperpolarizability are key to understanding its interactions with external electric fields and its potential use in materials science.

Theoretical Investigations of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics, telecommunications, and optical data storage. nih.gov Molecules that possess a strong "push-pull" character, with electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system, often exhibit large NLO responses. mq.edu.au

The compound this compound has the basic components of a D-π-A system. The methyl-substituted pyridine ring can act as an electron donor, while the bromophenyl group serves as an electron acceptor, linked by the C-C single bond that allows for some degree of π-conjugation.

Theoretical calculations, typically using DFT or post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), can predict the first-order hyperpolarizability (β), a key measure of a molecule's NLO activity. mq.edu.aunih.gov Computational studies can explore how modifications, such as increasing the conjugation length or changing the donor/acceptor strength, would impact the hyperpolarizability. mq.edu.au For instance, replacing the methyl group with a stronger donor like an amino group, or the bromine with a stronger acceptor like a nitro group, would be predicted to significantly enhance the NLO response of the molecular framework. mq.edu.au These theoretical screenings are invaluable for identifying promising NLO candidates before undertaking complex synthesis and experimental validation. nih.gov

Advanced Applications in Materials Science and Catalysis Involving 2 4 Bromophenyl 5 Methylpyridine and Its Derivatives

Utilization in Polymer and Coating Development

There are no available scientific reports or data detailing the use of 2-(4-Bromophenyl)-5-methylpyridine in the synthesis or formulation of polymers and coatings. Research has not yet been published that explores its potential as a monomer, an additive, or a precursor for functional polymeric materials.

Role as Building Blocks for Optoelectronic Materials

Currently, there is no published research demonstrating the application of this compound as a building block for optoelectronic materials. The specific roles it might play in this field have not been investigated in the available literature.

Cyclometalating Ligands for Metal Complexes in Material Applications

No studies have been found that report the use of this compound or its derivatives as cyclometalating ligands for the formation of metal complexes intended for material applications.

Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)

There is no documented evidence or research to suggest that this compound has been employed as a photosensitizer in dye-sensitized solar cells (DSSCs).

Catalytic Applications in Chemical Synthesis and Transformations

The potential of this compound in the field of catalysis remains uninvestigated in public research.

Role in Photocatalysis and Photoredox Reactions

There are no published findings on the role or application of this compound in photocatalysis or photoredox reactions.

Function as Ligands in Metal-Catalyzed Organic Transformations

The molecular architecture of this compound, featuring a pyridine (B92270) ring, makes it a valuable ligand in metal-catalyzed organic reactions. The nitrogen atom of the pyridine ring acts as an effective donor, binding to various transition metals to form stable complexes. rsc.org This coordination is a critical factor for the pyridine ring to function as a directing group, guiding the metal center to activate specific C-H bonds, typically at the ortho position of the attached aryl group. rsc.org

This chelation-assisted strategy is highly effective for the functionalization of otherwise unreactive C–H bonds. rsc.org In palladium-catalyzed reactions, for instance, 2-arylpyridines coordinate with the palladium center, leading to the formation of a cyclopalladated intermediate that is central to the catalytic cycle. rsc.org This directed C-H activation enables a range of transformations, including arylation, chlorination, and acylation with high regioselectivity. rsc.org

Recent advancements have also explored dual-ligand systems where a pyridine derivative, such as 2-hydroxypyridine, is used in combination with a strongly coordinating phosphine (B1218219) ligand. rsc.org This approach has been shown to produce highly active and robust palladium catalysts with superior tolerance for various functional groups, which is crucial for applications in pharmaceutical synthesis. rsc.org In-situ spectroscopic studies have confirmed that both the phosphine and the pyridine-based ligand can coordinate to the palladium catalyst under reaction conditions. rsc.org The role of this compound as a ligand is therefore central to its utility in creating efficient and selective catalytic systems for building complex molecules.

Contributions to On-Surface Chemistry and Heterogeneous Catalysis

The functionalities within this compound lend themselves to applications in on-surface chemistry and heterogeneous catalysis. Pyridine moieties have been successfully decorated onto solid supports, like carbon nanotubes, to create metal-free heterogeneous catalysts. rsc.org For example, pyridine-decorated multi-walled carbon nanotubes have been employed as a durable catalyst for the reduction of carbon dioxide. rsc.org

In another application, iridium complexes have been immobilized on sulfated zirconium oxide to create a heterogeneous catalyst for the dearomative hydroboration of pyridines. nsf.gov The catalyst, [Ir(cod)py][SZO], is moderately active and can be recovered by filtration, demonstrating the viability of using such supported pyridine complexes in heterogeneous systems. nsf.gov The reaction with substituted pyridines, such as 4-phenylpyridine, can yield hydroborated products that are valuable intermediates in pharmaceutical synthesis. nsf.gov These examples highlight a strategy where the pyridine unit, a key feature of this compound, can be integral to a recyclable, solid-phase catalyst.

Research Reagents in Advanced Organic Synthesis

Substrates for the Development of New Catalytic Reactions and Methodologies

The compound this compound serves as an important substrate for the development of novel catalytic reactions, particularly those involving C-H bond activation and functionalization. acs.org The 2-arylpyridine scaffold is a common model substrate used to test and optimize new synthetic methods. rsc.org The nitrogen atom in the pyridine ring acts as an internal directing group, facilitating the selective activation of C-H bonds on the attached phenyl ring by a transition metal catalyst, most commonly palladium. rsc.orgnih.gov

This directing-group strategy has enabled the creation of numerous new reactions. For example, researchers have developed a palladium-catalyzed cascade bromination/cyanation of 2-arylpyridine C-H bonds. nih.govacs.org This one-pot procedure uses a safe and non-toxic cyanide source and tolerates a variety of functional groups, representing a novel and practical method to access aromatic nitriles. nih.govacs.org Similarly, an iridium-catalyzed ortho-C–H silylation of 2-arylpyridines using a specialized phosphine-borane ligand has been developed, yielding silylated products in high yields. colab.ws The development of these methodologies relies on substrates like this compound to explore the scope and limitations of new catalytic systems, thereby expanding the toolkit of synthetic organic chemistry.

Studies on Corrosion Inhibition Mechanisms and Performance

The presence of nitrogen heteroatoms and aromatic rings in the structure of this compound suggests its potential as a corrosion inhibitor for metals in acidic environments. researchgate.net Organic compounds with these features are known to be effective because the heteroatoms can act as adsorption centers on the metal surface. researchgate.netresearchgate.net The effectiveness of pyridine derivatives as corrosion inhibitors has been demonstrated in numerous studies, where they reduce the corrosion rate by adsorbing onto the metal and blocking active corrosion sites. researchgate.netchemmethod.comemerald.com

The inhibition efficiency of such compounds typically increases with higher concentrations. chemmethod.comjmaterenvironsci.com However, performance can be affected by temperature, with some studies showing a decrease in efficiency at elevated temperatures due to the desorption of the inhibitor molecules from the metal surface. researchgate.netchemmethod.com

Investigation of Adsorption Behavior on Metal Surfaces

The primary mechanism of corrosion inhibition by organic molecules like this compound is through adsorption onto the metal surface, forming a protective barrier. chemmethod.comjmaterenvironsci.com The nature of this interaction can be investigated using adsorption isotherms, which describe the relationship between the inhibitor concentration in the solution and the degree of surface coverage (θ). researchgate.netjournalcsij.com

Commonly used models include the Langmuir, Freundlich, and Temkin isotherms. jetir.org The Langmuir isotherm, which assumes the formation of a monolayer on a homogeneous surface, is frequently found to provide the best fit for experimental data on pyridine-based inhibitors. researchgate.netchemmethod.comjetir.org By fitting experimental data to these models, thermodynamic parameters such as the equilibrium constant of adsorption (K_ads) and the Gibbs free energy of adsorption (ΔG°_ads) can be calculated. These values provide insight into the spontaneity and strength of the adsorption process, helping to distinguish between physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net

Below is a representative data table illustrating typical thermodynamic parameters for a pyridine derivative inhibitor.

ParameterValueInterpretation
Adsorption Isotherm Model LangmuirBest fit, suggesting monolayer adsorption on the metal surface. researchgate.netchemmethod.com
Equilibrium Constant (K_ads) High valueIndicates strong adsorption of the inhibitor on the metal surface. jetir.org
Gibbs Free Energy (ΔG°_ads) Negative value (e.g., -30 kJ/mol)Shows that the adsorption process is spontaneous. researchgate.net
Enthalpy of Adsorption (ΔH°_ads) Negative valueIndicates that the adsorption process is exothermic. researchgate.net

This table is illustrative, based on typical findings for pyridine-based corrosion inhibitors.

Electrochemical Performance Studies of Corrosion Inhibition

Electrochemical techniques are essential for quantifying the performance of corrosion inhibitors. The most common methods are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). emerald.comsemanticscholar.org

Potentiodynamic polarization measurements provide information on the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. By analyzing the polarization curves, parameters such as the corrosion potential (E_corr) and, most importantly, the corrosion current density (i_corr) are determined. semanticscholar.org A significant decrease in i_corr in the presence of the inhibitor indicates effective corrosion protection. semanticscholar.org Inhibitors that affect both anodic and cathodic reactions are classified as mixed-type inhibitors. emerald.com

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the processes occurring at the metal/electrolyte interface. researchgate.netjmaterenvironsci.com In a typical EIS experiment, a small amplitude AC signal is applied over a range of frequencies, and the impedance response is measured. The data is often presented as a Nyquist plot. For an inhibited system, an increase in the diameter of the Nyquist semicircle is observed, which corresponds to an increase in the charge-transfer resistance (R_ct). jmaterenvironsci.comresearchgate.net A higher R_ct value signifies slower charge transfer and thus a lower corrosion rate. Simultaneously, a decrease in the double-layer capacitance (C_dl) is often observed, which is attributed to the replacement of water molecules at the interface by the inhibitor molecules. researchgate.netjmaterenvironsci.com

The inhibition efficiency (IE%) can be calculated from both polarization and EIS data, providing a quantitative measure of the inhibitor's performance.

Electrochemical ParameterChange with InhibitorInterpretation
Corrosion Current (i_corr) DecreasesIndicates a reduction in the overall corrosion rate. semanticscholar.org
Charge-Transfer Resistance (R_ct) IncreasesShows increased resistance to the electrochemical corrosion reactions at the metal surface. jmaterenvironsci.comresearchgate.net
Double-Layer Capacitance (C_dl) DecreasesSuggests the adsorption of inhibitor molecules, displacing water and thickening the electrical double layer. researchgate.netjmaterenvironsci.com

This table is illustrative, based on typical findings for pyridine-based corrosion inhibitors from EIS and polarization studies.

Conclusion and Future Research Perspectives

Synthetic Challenges and Opportunities for Novel Derivatives with Tailored Properties

The primary challenge in the study of 2-(4-Bromophenyl)-5-methylpyridine is its efficient and selective synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, present the most viable pathways. nih.govnih.gov The Suzuki-Miyaura reaction, in particular, is a powerful method for forming the critical C-C bond between the phenyl and pyridine (B92270) rings. rsc.org A likely synthetic strategy would involve the coupling of a 5-methyl-2-halopyridine (e.g., 2-bromo-5-methylpyridine (B20793) or 2-chloro-5-methylpyridine) with 4-bromophenylboronic acid.

Challenges in this synthesis include optimizing catalyst systems (palladium precursor and ligand) to achieve high yields and prevent side reactions. acs.org The electronic nature of both coupling partners and the choice of base and solvent are critical variables that require careful screening. cdnsciencepub.com

Table 1: Illustrative Suzuki-Miyaura Conditions for Aryl-Pyridine Synthesis

Parameter Condition Rationale / Reference
Palladium Precursor Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ Commonly used, efficient catalysts for cross-coupling. nih.govacs.org
Ligand PPh₃, Buchwald or Herrmann-type phosphines Stabilizes the palladium center and facilitates the catalytic cycle.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the boronic acid for transmetalation. cdnsciencepub.com
Solvent Toluene, Dioxane, DMF, often with water Solubilizes reactants and influences reaction kinetics. cdnsciencepub.com

| Temperature | 65-110 °C | Provides thermal energy to overcome activation barriers. cdnsciencepub.com |

The bromine atom on the phenyl ring and the methyl group on the pyridine ring offer significant opportunities for creating a library of novel derivatives. The bromine atom serves as a versatile synthetic handle for subsequent cross-coupling reactions, allowing the introduction of a wide array of functional groups (e.g., amines, alkynes, cyano groups) to create compounds with tailored electronic or biological properties. Similarly, the methyl group could be functionalized to further modify the molecule's steric and electronic profile.

In-Depth Elucidation of Reaction Mechanisms and Pathways

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is essential for optimizing its production and predicting the behavior of related reactions. The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-5-methylpyridine, forming a Pd(II) intermediate. nih.gov

Transmetalation: The organic group from the activated 4-bromophenylboronic acid is transferred to the palladium center, displacing the halide. nih.gov This step is often the rate-determining step and is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final this compound product, regenerating the Pd(0) catalyst.

Future research should focus on detailed mechanistic studies for this specific transformation. This could involve kinetic analysis to identify the rate-determining step and spectroscopic studies (e.g., in-situ NMR) to identify key intermediates. Computational studies, particularly using Density Functional Theory (DFT), would be invaluable for mapping the reaction energy profile, visualizing transition states, and understanding the influence of different ligands and substrates on the reaction pathway. beilstein-journals.orgresearchgate.net Such studies can explain observed regioselectivity and guide the development of more efficient catalysts. rsc.orgresearchgate.net

Exploration of Expanded Applications in Emerging Technologies

While direct applications for this compound are yet to be established, its structural components suggest significant potential in several high-technology areas. Phenylpyridine derivatives are renowned for their use in organic electronics, particularly as ligands in phosphorescent organic light-emitting diodes (OLEDs). The 2-phenylpyridine (B120327) scaffold is a classic motif in iridium-based phosphors, and modifications to this core, such as the introduction of methyl and bromo groups, could be used to tune the emission color and quantum efficiency of such materials.

Furthermore, the presence of a bromine atom makes the compound an excellent building block for more complex functional materials. It could be incorporated into polymers for applications in sensors or organic photovoltaics. In the field of medicinal chemistry, the pyridine ring is a common feature in bioactive molecules. mdpi.comnih.gov The compound could serve as a scaffold for the synthesis of novel drug candidates, where the bromine atom allows for the systematic exploration of structure-activity relationships by introducing diverse substituents. nih.govnih.gov

Synergistic Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

The most effective path to unlocking the full potential of this compound lies in a research strategy that tightly integrates experimental synthesis with theoretical computation. nih.govresearchgate.net This synergistic approach can accelerate the discovery and optimization process significantly.

Initially, computational modeling (DFT) can be employed to predict key molecular properties such as the geometry, electronic structure (HOMO/LUMO energies), and dipole moment. researchgate.net These calculations can provide initial insights into the compound's potential suitability for applications like OLEDs. Theoretical calculations can also predict spectroscopic signatures (NMR, IR), which can aid in the characterization of the synthesized compound.

Experimental work would focus on the synthesis and purification of the compound, followed by thorough characterization to confirm its structure and purity. The empirical data on the compound's photophysical properties (absorption and emission spectra, quantum yield) can then be compared with the theoretical predictions. This iterative loop—where experimental results refine theoretical models and theoretical predictions guide experimental design—is a powerful paradigm for modern chemical research. nih.gov This integrated approach would provide a comprehensive understanding of this compound, paving the way for its rational application in emerging technologies.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Suzuki-Miyaura Coupling60-75Pd(PPh₃)₄, THF, 80°C
Bromination-Cyclization45-55Br₂, DCM, RT
Claisen-Schmidt50-65NaOH, EtOH, reflux

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, the bromophenyl group shows distinct aromatic protons at δ 7.3–7.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 262.0).
  • X-ray Crystallography : To resolve crystal structure and confirm stereochemistry, as applied to analogous bromophenyl-pyridine derivatives .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile brominated intermediates .
  • Storage : Store in airtight containers at ambient temperature, away from light and moisture .
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:
Contradictions often arise from variations in catalysts, solvents, or purification methods. To address this:

Parameter Screening : Systematically test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (DMF vs. toluene) .

Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify optimal reaction times.

Byproduct Analysis : Use GC-MS to detect side products (e.g., debrominated species) that reduce yields .

Advanced: What is the role of the bromophenyl substituent in modulating biological or material properties?

Methodological Answer:
The bromophenyl group enhances:

  • Receptor Binding : Acts as a hydrophobic anchor in metabotropic glutamate receptor modulators (e.g., BR-5MPEP analogs) .
  • Material Stability : Increases thermal resistance in polymers due to steric bulk and halogen-halogen interactions .
    Experimental Design :
  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with Cl, I, or CF₃ substituents.
  • Use molecular docking to predict binding affinity changes .

Advanced: How can synthesis be optimized for scalability without compromising yield?

Methodological Answer:

  • Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd/C) to reduce costs and improve recovery .
  • Solvent Selection : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME).
  • Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce reaction times .

Advanced: What computational methods are effective for predicting the compound’s physicochemical properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate solubility in solvents like DMSO or water.
  • ADMET Prediction : Use tools like SwissADME to estimate toxicity and bioavailability .

Advanced: How can crystallography elucidate structure-property relationships in derivatives?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···Br) to correlate packing with stability .
  • Temperature-Dependent Studies : Resolve thermal expansion coefficients to assess material robustness .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-5-methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.